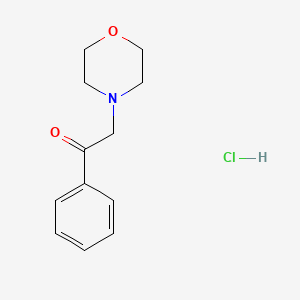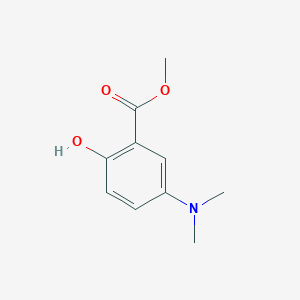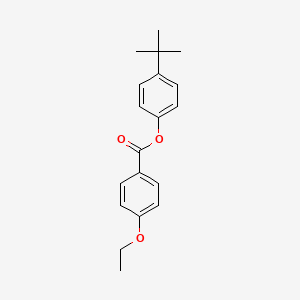
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-butoxi-benzoyl)-4-hidroxi-5-oxo-2-(p-tolilo)-2,5-dihidro-1H-pirrol-1-il)-4-metiltiazol-5-carboxilato de alilo es un complejo compuesto orgánico con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-(4-butoxi-benzoyl)-4-hidroxi-5-oxo-2-(p-tolilo)-2,5-dihidro-1H-pirrol-1-il)-4-metiltiazol-5-carboxilato de alilo implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso generalmente comienza con la preparación de los anillos pirrol y tiazol centrales, seguidos de la introducción de los grupos butoxi-benzoyl y p-tolilo. El paso final implica la esterificación del grupo carboxilato con alcohol alílico.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y automatización para garantizar una calidad constante y escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3-(4-butoxi-benzoyl)-4-hidroxi-5-oxo-2-(p-tolilo)-2,5-dihidro-1H-pirrol-1-il)-4-metiltiazol-5-carboxilato de alilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir cetonas en alcoholes o reducir otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se optimizan en función de la transformación deseada.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos o aldehídos, mientras que la reducción podría producir alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite explorar nuevas vías de reacción y desarrollar nuevos materiales.
Biología
En la investigación biológica, se puede investigar la posible bioactividad del compuesto. Puede servir como un compuesto líder para el desarrollo de nuevos medicamentos o como una herramienta para estudiar procesos biológicos.
Medicina
En medicina, el compuesto podría explorarse por su potencial terapéutico. Su estructura única podría interactuar con objetivos biológicos específicos, lo que llevaría al desarrollo de nuevos tratamientos para diversas enfermedades.
Industria
En la industria, el compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros, recubrimientos o catalizadores.
Mecanismo De Acción
El mecanismo de acción de 2-(3-(4-butoxi-benzoyl)-4-hidroxi-5-oxo-2-(p-tolilo)-2,5-dihidro-1H-pirrol-1-il)-4-metiltiazol-5-carboxilato de alilo implica su interacción con objetivos moleculares en los sistemas biológicos. La estructura del compuesto le permite unirse a enzimas o receptores específicos, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el objetivo.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de pirrol y tiazol con varios sustituyentes. Algunos ejemplos incluyen:
- 4-(4-Butoxi-benzoyl)-3-hidroxi-1-(5-metil-1,3,4-tiadiazol-2-il)-5-(p-tolilo)-1H-pirrol-2(5H)-ona
- Otros derivados con diferentes grupos alquilo o arilo unidos a la estructura central.
Singularidad
La singularidad de 2-(3-(4-butoxi-benzoyl)-4-hidroxi-5-oxo-2-(p-tolilo)-2,5-dihidro-1H-pirrol-1-il)-4-metiltiazol-5-carboxilato de alilo radica en su combinación específica de grupos funcionales y sustituyentes. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
609795-64-4 |
|---|---|
Fórmula molecular |
C30H30N2O6S |
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
prop-2-enyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H30N2O6S/c1-5-7-17-37-22-14-12-21(13-15-22)25(33)23-24(20-10-8-18(3)9-11-20)32(28(35)26(23)34)30-31-19(4)27(39-30)29(36)38-16-6-2/h6,8-15,24,33H,2,5,7,16-17H2,1,3-4H3/b25-23+ |
Clave InChI |
WEGRVJJVKCKSCO-WJTDDFOZSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C)/O |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12006389.png)

![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12006399.png)
![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)


![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12006416.png)

